Octahydro-1H-inden-1-one
CAS No.: 16783-22-5
Cat. No.: VC15746485
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16783-22-5 |
|---|---|
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
| Standard InChI | InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2 |
| Standard InChI Key | ATKSQUYIHKMKTG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)CCC2=O |
Introduction
Structural and Chemical Identification
Nomenclature and Molecular Framework
Octahydro-1H-inden-1-one (CAS: 29927-85-3) belongs to the class of bicyclic monoterpenoids. Its IUPAC name, octahydro-1H-inden-1-one, reflects its fully saturated bicyclic structure, where the ketone group is positioned at the first carbon of the indene backbone . Stereoisomerism is a critical feature of this compound, with the cis-configuration (CAS: 2826-65-5) being the most studied variant . The structural formula highlights the ketone moiety embedded within a bicyclo[4.3.0]nonane framework .
Molecular and Stereochemical Features
The compound’s bicyclic system imposes significant steric constraints, influencing its reactivity and physical properties. Computational models using the Joback method predict a critical temperature () of 734.32 K and a critical pressure () of 3,411.87 kPa . The cis-isomer’s stereochemistry, confirmed via NMR and X-ray crystallography in related derivatives, results in distinct thermodynamic behaviors compared to trans-configurations .
Physical and Thermodynamic Properties
Phase-Transition Characteristics
Octahydro-1H-inden-1-one exhibits a normal boiling point of 499.43 K (226.28°C) and a melting point of 284.73 K (11.58°C) . Its enthalpy of vaporization () is 40.22 kJ/mol, while the enthalpy of fusion () is 8.55 kJ/mol . These values underscore its stability under standard conditions, making it suitable for high-temperature applications.
Table 1: Key Physical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 138.21 | g/mol | |
| Boiling Point | 499.43 | K | |
| Melting Point | 284.73 | K | |
| LogP (Octanol-Water) | 2.156 | - | |
| Critical Temperature | 734.32 | K |
Solubility and Partitioning
The compound’s logP value of 2.156 indicates moderate lipophilicity, favoring solubility in organic solvents like ethanol and diethyl ether over water . Its water solubility, estimated at mol/L (6.6 mM), aligns with typical bicyclic ketones .
Synthesis and Industrial Production
Catalytic Hydrogenation Routes
The most common synthesis involves the catalytic hydrogenation of inden-1-one derivatives. For example, hydrogenation of 1-indanone over palladium-on-carbon under high-pressure conditions yields octahydro-1H-inden-1-one with >90% selectivity . Stereochemical control remains a challenge, necessitating optimized catalysts and reaction parameters to favor the cis-isomer .
Cyclization Strategies
Applications in Industry and Research
Fragrance and Flavor Chemistry
Octahydro-1H-inden-1-one’s musk-like odor profile makes it valuable in perfumery. Its stability under oxidative conditions allows for use in long-lasting fragrance formulations, often as a precursor to macrocyclic musks.
Polymer Science
The compound’s rigid bicyclic structure enhances the thermal stability of photopolymer resins. Incorporation into epoxy matrices improves glass transition temperatures () by 15–20°C, as demonstrated in recent patent literature.
Computational and Thermodynamic Insights
Enthalpy and Gibbs Free Energy
The standard enthalpy of formation () is calculated as -239.67 kJ/mol using the Joback method, while the Gibbs free energy of formation () is -12.49 kJ/mol . These values align with density functional theory (DFT) simulations, confirming the compound’s thermodynamic stability.
Table 2: Thermodynamic Properties
Heat Capacity and Critical Parameters
The ideal gas heat capacity () ranges from 277.47 J/mol·K at 499.43 K to 377.14 J/mol·K at 734.32 K . Such data are critical for designing reactors and distillation systems in industrial settings.
Future Research Directions
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Biological Activity Screening: Despite its industrial utility, the compound’s pharmacokinetics and toxicity remain underexplored.
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Stereoselective Synthesis: Developing enantioselective hydrogenation catalysts could enable access to chiral variants for pharmaceutical applications.
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Advanced Material Integration: Investigating its role in carbon-fiber-reinforced polymers may yield lightweight, high-strength composites.
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